molecular formula C10H19NO B2660448 {7-Azaspiro[4.5]decan-8-yl}methanol CAS No. 1195235-60-9

{7-Azaspiro[4.5]decan-8-yl}methanol

Cat. No.: B2660448
CAS No.: 1195235-60-9
M. Wt: 169.268
InChI Key: ALGUSOYPSGMARJ-UHFFFAOYSA-N
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Description

{7-Azaspiro[4.5]decan-8-yl}methanol, with the CAS number 1195235-60-9 , is a valuable spirocyclic chemical scaffold of interest to medicinal chemists and drug discovery researchers. This compound, with a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol , belongs to a class of structures known for their three-dimensional, rigid architecture. Such spirocyclic scaffolds are prized for their ability to explore chemical space effectively and to orient peripheral substituents in distinct spatial arrangements, which is crucial for modulating the properties of potential drug candidates . The primary research application of this methanol-functionalized scaffold is as a versatile building block for creating compound libraries via parallel synthesis . It is a key intermediate in the synthesis of substituted azaspiro[4.5]decane derivatives, which are investigated for a range of pharmacological activities. Patents indicate that related structures are being explored as potential therapeutic agents for conditions such as pain, including neuropathic pain and migraine, as well as other disorders like urinary incontinence, cognitive disorders, and substance withdrawal syndrome . The compound features a high sp3 carbon content, a characteristic that is essential for the three-dimensional exploration of chemical space and is increasingly sought after in modern library design to access novel biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[4.5]decan-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-9-3-6-10(8-11-9)4-1-2-5-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGUSOYPSGMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Azaspiro 4.5 Decan 8 Yl Methanol and Its Stereoisomers

Strategic Retrosynthetic Analysis and Key Precursor Identification

The effective synthesis of {7-Azaspiro[4.5]decan-8-yl}methanol hinges on a well-designed retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors.

Rational Design of Convergent and Divergent Synthetic Pathways

The construction of the 7-azaspiro[4.5]decane core can be approached through both convergent and divergent strategies.

Convergent synthesis involves the separate synthesis of two or more fragments of the molecule, which are then joined together in the final stages. A notable convergent approach is the Pd-catalyzed dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. chemrxiv.orgacs.org This method allows for the introduction of carbon substituents during the azaspirocyclization, leading to a more efficient synthesis of substituted azaspirocycles. chemrxiv.orgacs.org For instance, furan, thiophene, and naphthalene (B1677914) cores can be used to generate the corresponding 1-azaspirocycles. chemrxiv.orgacs.org

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of different target molecules. A metal-free intramolecular dearomatization cyclization of naphthol-ynamides provides a practical and atom-economical route to two different azaspirocyclic compounds from a single starting material. rsc.org This approach highlights the efficiency of divergent strategies in generating molecular diversity.

A powerful strategy for accessing 1-azaspirocyclic systems involves the reductive decarboxylative cyclization of redox-active esters, which can be assembled from cyclic aza-acids and various acceptor sidechains. researchgate.net This method is particularly useful for creating both azaspiro[4.4]nonanes and azaspiro[4.5]decanes. researchgate.net

Application of Modern Ring-Closing Strategies for Azaspirocyclic Systems

The formation of the spirocyclic core is a critical step in the synthesis of this compound. Modern ring-closing strategies have proven to be highly effective in this regard.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins and has been applied to the synthesis of azaspirocycles. nih.govacs.orgthieme-connect.com The development of ruthenium-based catalysts has significantly expanded the scope and functional group tolerance of RCM. acs.org

Semipinacol rearrangements offer another elegant approach to constructing azaspirocyclic ketones. acs.orgacs.org For example, the reaction of a N-sulfonyl enamide with N-bromosuccinimide (NBS) can induce a semipinacol process with simultaneous ring expansion, yielding functionalized 1-azaspirocyclopentanones with high diastereoselectivity. acs.orgacs.org

Tandem reactions , where multiple bond-forming events occur in a single pot, provide an efficient means to construct complex spirocyclic systems. A diastereoselective Au/Pd relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researcher.lifeuq.edu.auresearchgate.net This process involves the gold-catalyzed cyclization of the enynamide to form a furan-derived azadiene, followed by a palladium-catalyzed [2+4] cycloaddition with a π-allyl palladium dipole generated from the vinyl benzoxazinanone. uq.edu.auresearchgate.net

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the three chiral centers in this compound is a crucial aspect of its synthesis, as different stereoisomers can exhibit distinct biological activities.

Asymmetric Catalysis Approaches (e.g., Transition Metal-Catalyzed Reactions, Organocatalysis)

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of azaspirocycles. researchgate.netnih.gov

Transition metal catalysis offers a versatile platform for asymmetric transformations. For example, an Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of spiro[4.5]decanes and 7-azaspiro[4.5]decanes with good diastereoselectivities. researchgate.net Palladium-catalyzed reactions, such as the decarboxylative allylic alkylation, have also been employed for the synthesis of chiral diazaheterocycles. caltech.edu

Organocatalysis provides a complementary metal-free approach to asymmetric synthesis. nih.govacs.org Chiral phosphoric acids have been shown to be highly effective catalysts in the enantioselective Povarov reaction to construct azaspirocycles. nih.govacs.org A one-pot, two-step organocatalytic asymmetric synthesis of spirocyclic piperidones has been developed, utilizing a Wolff rearrangement–amidation–Michael–hemiaminalization sequence to generate products with three stereogenic centers in good yields and high enantioselectivities. mdpi.com Furthermore, the combination of photoredox catalysis and organocatalysis has enabled the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com

Chiral Auxiliary and Chiral Pool Strategies for Enantioselective Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. tcichemicals.comresearchgate.net This approach allows for the synthesis of a specific enantiomer of the target molecule. For example, chiral oxazolidinones can be used as auxiliaries in diastereoselective aldol (B89426) condensations to create new stereocenters with high control. acgpubs.org

Chiral pool synthesis utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to synthesize the target molecule. researchgate.netrsc.orgnih.gov This strategy is advantageous as it leverages the existing chirality of the starting material, often simplifying the synthetic route. nih.gov

Diastereoselective Control in Cyclization and Functionalization Reactions

Achieving high diastereoselectivity in cyclization and subsequent functionalization reactions is critical for obtaining the desired stereoisomer of this compound.

A gold and palladium relay catalytic tandem cyclization has been shown to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivity (up to >20:1 dr). uq.edu.auresearchgate.net The stereochemical outcome of these reactions is often influenced by the catalyst, solvent, and the nature of the substrates. thieme-connect.com For example, in the organopalladation of allene (B1206475) derivatives, the diastereoselectivity of the spiroannulation to form 2,7-diazaspiro[4.5]decanes is highly dependent on the solvent polarity. thieme-connect.com

Furthermore, stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 receptor antagonist precursors have been achieved, highlighting the ability to selectively access individual C3 epimers. researchgate.netacs.org

Green Chemistry Principles in the Synthesis of Azaspiro[4.5]decane Derivatives

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex pharmaceutical scaffolds, including azaspiro[4.5]decane derivatives. um-palembang.ac.id These principles encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id Key areas of focus include the use of safer solvents, improving energy efficiency, and designing reactions that are highly atom-economical to prevent waste. um-palembang.ac.id For the synthesis of azaspiro[4.5]decane derivatives, researchers have explored various strategies that align with these green objectives, such as employing solvent-free reaction conditions, using water as a benign solvent, and developing highly efficient catalytic and tandem reactions. tandfonline.comdntb.gov.uatandfonline.com

Solvent-Free and Aqueous Media Synthetic Protocols

A significant strategy in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. um-palembang.ac.id In the context of azaspiro[4.5]decane-related structures, several innovative approaches have been developed.

Solvent-Free Synthesis: A notable green protocol involves the synthesis of succinimide (B58015) derivatives through simple mixing and grinding of reactants at room temperature. tandfonline.com This catalyst- and solvent-free method offers substantial benefits, including operational simplicity, high efficiency, quantitative yields, and rapid reaction times, often concluding within minutes. tandfonline.comtandfonline.com This technique demonstrates a significant advancement in creating imide-containing structures, which can be related to the dione (B5365651) derivatives of the azaspiro[4.5]decane family. tandfonline.comontosight.ai

Aqueous Media Synthesis: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of certain azaspiro[4.5]decane derivatives has been successfully achieved in aqueous media. dntb.gov.uamdpi.com For instance, the one-pot, three-component reaction involving ketones, aromatic amines, and mercaptoacetic acid can be performed in the presence of water to yield 1-thia-4-azaspiro[4.5]decan-3-one derivatives. mdpi.com This approach not only avoids hazardous organic solvents but can also simplify the workup process. mdpi.com

Synthetic ProtocolReactantsConditionsKey Advantages
Solvent-Free Grinding 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, various aminesRoom temperature, mechanical grindingCatalyst-free, quantitative yield, rapid reaction (minutes)
Aqueous Synthesis Ketones, aromatic amines, mercaptoacetic acidRoom temperature, stirring in waterAvoids organic solvents, simple workup

Atom-Economical and Waste-Minimizing Transformations

Recent advances in the synthesis of azaspiro[4.5]decane skeletons have focused on such efficient transformations:

Tandem and Relay Catalysis: Diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been accomplished through a relay catalytic system using gold and palladium. researchgate.net This process involves an in-situ generation of an azadiene followed by a cycloaddition, efficiently constructing the complex spirocyclic skeleton in a single procedure with high diastereoselectivity. researchgate.net

Copper-Catalyzed Tandem Reactions: An efficient method for creating difluoroalkylated 2-azaspiro[4.5]decanes has been developed using a copper-catalyzed tandem reaction. rsc.org This process involves a radical addition followed by a dearomatizing cyclization, providing a direct route to functionalized spirocycles. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot three-component reactions are a hallmark of atom-economical synthesis. The preparation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives from a ketone, an amine, and mercaptoacetic acid in a single step is a prime example. mdpi.comnih.gov This approach rapidly builds molecular complexity from simple starting materials, significantly reducing the number of synthetic operations and potential for waste. nih.gov

Transformation TypeCatalysts/ReagentsKey Features
Au/Pd Relay Catalysis Ph3PAuCl, AgOTf, Pd2(dba)3Tandem cyclization, high diastereoselectivity (up to >20:1 dr), good yields (31–97%)
Copper-Catalyzed Difluoroalkylation Copper catalyst, ethyl bromodifluoroacetateTandem radical addition and dearomatizing cyclization
One-Pot Three-Component Reaction None (or catalyst depending on specific variant)Condensation and cyclization in a single step, high atom economy

These methodologies highlight a clear trend towards more sustainable and efficient synthetic routes for producing complex and medicinally relevant azaspiro[4.5]decane derivatives, directly addressing the green chemistry principles of waste prevention and atom economy.

Comprehensive Structural Elucidation and Conformational Analysis of 7 Azaspiro 4.5 Decan 8 Yl Methanol

Advanced Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic analysis provides the foundational data for the complete structural assignment of {7-Azaspiro[4.5]decan-8-yl}methanol, confirming its connectivity, elemental composition, and the spatial arrangement of its atoms.

High-resolution one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable tools for the unambiguous assignment of all proton and carbon signals and for elucidating the relative stereochemistry of the molecule. While specific spectra for this compound are not publicly available, data from closely related 7-azaspiro[4.5]decane structures allow for a detailed prediction of its NMR characteristics. nih.govmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl and piperidinyl rings. The protons on the carbon bearing the methanol (B129727) group (-CH-CH₂OH) and the adjacent piperidine (B6355638) protons would appear as complex multiplets due to spin-spin coupling. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would confirm the presence of nine distinct carbon environments in the spirocyclic core, plus the carbon of the methanol substituent. The spiro carbon atom, being a quaternary center, would show a characteristic chemical shift. The chemical shifts of the carbons in the piperidine ring are influenced by the nitrogen atom, while the cyclopentane (B165970) carbons would resonate in the typical aliphatic region.

Two-dimensional NMR experiments would be critical for confirming the full structure:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing the connectivity within the cyclopentane and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for confirming the connectivity around the quaternary spiro-atom and the attachment of the methanol group to the C8 position of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Spiro-C (C5)-~40-50Correlations to protons on C1, C4, C6, C10
Cyclopentane CH₂~1.4-1.8~23-40-
Piperidine N-HVariable (broad)--
Piperidine CH₂ (non-adjacent to N)~1.5-2.0~30-40-
Piperidine CH₂ (adjacent to N)~2.6-3.1~45-55-
C8-H~2.5-3.0~50-60Correlations to CH₂OH protons and carbon
CH₂OH~3.5-3.8~60-65Correlation to C8-H
OHVariable (broad)--

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental formula (C₁₀H₁₉NO). The expected monoisotopic mass for this compound is approximately 169.1467 Da.

The fragmentation pattern in the mass spectrum offers further structural proof. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, several key fragmentation pathways can be predicted:

Loss of the Methanol Group: Cleavage of the C8-C(methanol) bond would result in the loss of a ·CH₂OH radical (mass 31), leading to a significant fragment ion.

α-Cleavage within the Piperidine Ring: The most favorable α-cleavage typically involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. This could involve the cleavage of the C6-C5 or C8-C5 bond, leading to the opening of the piperidine ring and the formation of stable iminium ions.

Retro-Diels-Alder (RDA)-type Fragmentation: Although less common for saturated systems, complex ring-opening and fragmentation of the spirocyclic system can occur, yielding characteristic lower-mass ions.

Loss of Water: Dehydration from the primary alcohol could occur, leading to a peak at M-18.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed connectivity of the spirocyclic core and the position of the substituent. core.ac.ukyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z Value (Predicted)Proposed Fragment IdentityFragmentation Pathway
169[M]⁺Molecular Ion
152[M-OH]⁺Loss of hydroxyl radical
151[M-H₂O]⁺Loss of water
138[M-CH₂OH]⁺Loss of hydroxymethyl radical
VariousIminium ionsα-Cleavage and ring opening

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to probe intermolecular interactions like hydrogen bonding. conferenceworld.inaps.org The key expected vibrational modes for this compound are:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretching: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹, corresponding to the secondary amine. This peak may sometimes be obscured by the broader O-H band.

C-H Stretching: Multiple sharp bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the numerous C-H bonds in the aliphatic rings.

O-H Bending: Vibrations appearing in the 1350-1450 cm⁻¹ region.

C-O Stretching: A strong band in the IR spectrum, typically found between 1000-1260 cm⁻¹, indicative of the primary alcohol C-O bond.

C-N Stretching: A band of variable intensity in the 1020-1250 cm⁻¹ region.

The presence and broadness of the O-H and N-H bands can provide significant insight into the extent and nature of hydrogen bonding in both the solid and solution states.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. While a crystal structure for this compound itself has not been reported, analysis of closely related structures, such as derivatives of 8-azaspiro[4.5]decane, provides a reliable model for its solid-state conformation. nih.govacs.org

Based on these related structures, the piperidine ring is expected to adopt a stable chair conformation. The cyclopentane ring would likely exist in an envelope or twist conformation to minimize steric strain. The methanol substituent at the C8 position can be either axial or equatorial relative to the piperidine ring, with the equatorial position generally being more sterically favorable.

In the solid state, molecules of this compound would be held together by a network of intermolecular hydrogen bonds. The primary alcohol (O-H) and the secondary amine (N-H) groups can both act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This would likely lead to the formation of extended chains or more complex three-dimensional networks, significantly influencing the crystal packing and the physical properties of the solid. rsc.org The specific geometry of these hydrogen bonds (distances and angles) would be a key feature of the crystal structure.

Conformational Dynamics and Preferred Conformations

The 7-azaspiro[4.5]decane framework, while possessing inherent rigidity due to the spirocyclic fusion, still exhibits conformational flexibility. acs.org The primary conformational considerations are the ring pucker of the cyclopentane and the chair-boat isomerism of the piperidine ring.

Experimental Studies of Conformational Preferences (e.g., Variable Temperature NMR, Circular Dichroism)

Experimental techniques provide invaluable insights into the dynamic conformational behavior of molecules in solution. For a molecule like this compound, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be a primary tool for probing its conformational landscape.

By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that are indicative of conformational exchange processes, such as the ring inversion of the piperidine moiety. optica.orgkorea.ac.kr At room temperature, if the rate of this inversion is fast on the NMR timescale, the signals for axial and equatorial protons (and carbons) will be averaged, leading to a single set of resonances. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the single peak broadens significantly. Upon further cooling, the peak splits into two distinct signals, corresponding to the now distinguishable axial and equatorial conformers. optica.org The energy barrier for this ring inversion (ΔG‡) can then be calculated from the coalescence temperature and the frequency separation of the signals.

For instance, in studies of N-benzyl-4-substituted piperidines, VT-NMR has been effectively used to identify the presence of rotational isomers and to understand the dynamics of the piperidine ring. optica.org Similarly, for various fluorinated piperidines, low-temperature NMR experiments have been crucial in demonstrating the preference for axial or equatorial substitution, which is influenced by a combination of steric and electronic effects like hyperconjugation and electrostatic interactions. d-nb.inforesearchgate.net

In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The orientation of the hydroxymethyl group at the C8 position (axial vs. equatorial) would be a key conformational question. The relative populations of these two conformers can be estimated from the integration of the resolved NMR signals at low temperatures. Furthermore, the analysis of coupling constants (e.g., ³J_HH) can provide additional information about the dihedral angles and thus the preferred conformation.

Circular Dichroism (CD) spectroscopy would be another powerful technique, particularly if the molecule is chiral or is studied in a chiral environment. CD measures the differential absorption of left and right circularly polarized light and is highly sensitive to the three-dimensional structure of molecules. For a chiral derivative of this compound, the CD spectrum would provide a unique fingerprint of its preferred conformation in solution.

While specific data for this compound is not available, the table below illustrates the type of data that could be obtained from a VT-NMR study on a related N-substituted piperidine derivative to determine the energy barrier of ring inversion.

ParameterIllustrative Value for a Related Compound
Coalescence Temperature (Tc)-60 °C (213 K)
Frequency Separation (Δν)30 Hz
Rate Constant at Tc (k)67 s⁻¹
Free Energy of Activation (ΔG‡)10.5 kcal/mol

This table is illustrative and based on typical values for N-substituted piperidines.

Computational Modeling of Conformational Landscapes (e.g., Molecular Mechanics, Molecular Dynamics Simulations)

Computational modeling serves as a powerful complement to experimental studies, providing detailed energetic and structural information about the conformational preferences of molecules. For this compound, methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed to explore its conformational landscape.

The process typically begins with a conformational search using a molecular mechanics force field (e.g., MMFF or AMBER). This search aims to identify all possible low-energy conformations of the molecule. For the 7-azaspiro[4.5]decane system, this would involve exploring the different chair and boat conformations of the piperidine ring, as well as the orientation of the substituent at C8.

Once a set of unique conformers is generated, their geometries are optimized, and their relative energies are calculated. More accurate energy calculations can be performed using higher levels of theory, such as Density Functional Theory (DFT). d-nb.inforsc.org These calculations can predict the most stable conformer in the gas phase. For example, DFT calculations on spirocyclic 2-arylpiperidines have been used to confirm that a boat conformation is preferred over a chair, a finding that was corroborated by X-ray crystallography. rsc.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a solvent environment over a period of time. By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal the preferred conformations in solution and the transitions between them. This approach can also help to understand the role of solvent in stabilizing certain conformations.

For N-benzyl-7-azaspiro[4.5]decanes, a closely related system, the analysis of ¹³C NMR spectra, supported by an understanding of steric effects like the γ-gauche effect, has been used to determine the relative configuration of substituents. semanticscholar.org Computational modeling would be instrumental in quantifying these effects and providing a more detailed picture of the conformational equilibrium.

The following table illustrates the kind of data that would be generated from a computational study on the two primary chair conformers of this compound.

ConformerRelative Energy (kcal/mol) (Illustrative)Population (%) (Illustrative)Key Dihedral Angles (Illustrative)
Equatorial-CH₂OH0.00~70%H-C7ax-C8-H: ~180°, H-C7eq-C8-H: ~60°
Axial-CH₂OH0.5~30%H-C7ax-C8-H: ~60°, H-C7eq-C8-H: ~60°

This table is illustrative and presents hypothetical data for this compound based on general principles of conformational analysis of substituted piperidines.

Theoretical and Computational Chemistry Studies of 7 Azaspiro 4.5 Decan 8 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the three-dimensional structure, electronic distribution, and reactivity of {7-Azaspiro[4.5]decan-8-yl}methanol.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set were employed to achieve geometry optimization. mdpi.com This process minimizes the total energy of the molecule, providing key information about bond lengths, bond angles, and dihedral angles that define its shape.

The energetic profile of the molecule can also be explored using DFT. This includes the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. These frontier orbitals are key indicators of a molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Table 1: Representative DFT-Calculated Properties for an Analogous Azaspiro[4.5]decane Scaffold (Note: This data is for a representative analogous compound and not this compound itself, as specific data is not available in the literature.)

ParameterDescriptionRepresentative Value
Total EnergyThe total electronic energy of the optimized geometry.Varies with method/basis set
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Typically negative (e.g., -6.5 eV)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Typically near zero or positive (e.g., -1.2 eV)
HOMO-LUMO GapDifference in energy between HOMO and LUMO.Correlates with chemical stability (e.g., 5.3 eV)
Dipole MomentA measure of the polarity of the molecule.Influences solubility and intermolecular interactions

The values presented are illustrative and derived from general knowledge of similar heterocyclic compounds.

DFT calculations are also invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For instance, theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific peaks to the vibrational modes of the molecule. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the interpretation of ¹H and ¹³C NMR spectra.

The study of reaction mechanisms involving this compound would involve locating transition states, which are the energy maxima along a reaction coordinate. DFT calculations are a key tool for determining the geometry and energy of these transient species, providing insight into the feasibility and kinetics of a proposed reaction pathway. For instance, DFT calculations have been used to verify the proposed reaction mechanism and analyze the diastereoselectivity in the synthesis of other spiro[4.5]decane derivatives. researchgate.net

Molecular Docking and Dynamics Simulations for Conceptual Interaction Studies

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of a small molecule (ligand) with a biological macromolecule, such as a protein or enzyme (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the visualization of theoretical binding modes. In studies of related 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, molecular docking was used to investigate their anti-tubercular activity. dntb.gov.uaresearchgate.net The process involves placing the ligand in the binding site of the receptor and evaluating different poses based on a scoring function that estimates the binding affinity. The resulting models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Molecular docking can also be used to screen a compound against a panel of known biological targets to identify potential binding sites and predict binding affinities. The docking score provides a computational estimation of how strongly the ligand binds to the receptor. While not a direct measure of binding affinity, it is a useful metric for prioritizing compounds for further experimental testing. For other spirocyclic compounds, docking studies have been instrumental in identifying potential protein targets and rationalizing their biological activity. dntb.gov.uaresearchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor interaction over time. MD simulations track the movements of atoms in the complex, offering insights into the stability of the binding mode and the flexibility of both the ligand and the receptor's binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Designed Analogues (Model Development)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For analogues of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. This involves synthesizing a library of related compounds and experimentally measuring their activity. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds. QSAR studies have been successfully applied to other spiro-alkaloids to describe their anti-neoplastic properties. researchgate.netnih.govrsc.orgnih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular weight, number of atoms, number of ringsBasic molecular composition
Topological Wiener index, Kier & Hall connectivity indicesAtomic connectivity and branching
Geometrical Molecular surface area, molecular volume, ovality3D shape and size of the molecule
Electronic Dipole moment, HOMO/LUMO energies, partial chargesElectronic distribution and reactivity
Physicochemical LogP (lipophilicity), polar surface area (PSA)Properties related to pharmacokinetics

The development of a QSAR model for analogues of this compound would be a valuable step in the rational design of new derivatives with tailored biological activities.

Applications of 7 Azaspiro 4.5 Decan 8 Yl Methanol in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Scaffold and Building Block for Complex Molecules

The spirocyclic framework is a common motif in many natural products and pharmacologically active compounds. The defined spatial arrangement of substituents on a spiro-scaffold can be crucial for biological activity.

While no direct synthesis of a natural product using {7-Azaspiro[4.5]decan-8-yl}methanol as a starting material has been documented, its structural elements are present in various bioactive molecules. For instance, the broader azaspiro[4.5]decane core is found in compounds investigated for their potential as receptor antagonists and central nervous system agents. The functional groups of this compound could, in principle, be elaborated to construct more complex, biologically relevant molecules.

The nitrogen and hydroxyl functionalities of this compound are ideal points for modification. The amine can be acylated, alkylated, or incorporated into larger heterocyclic systems. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. This potential for diversification makes it a hypothetical starting point for creating libraries of compounds for screening in drug discovery programs.

Role as a Ligand or Organocatalyst in Asymmetric Reactions

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The rigid structure of spirocyclic compounds can lead to highly organized transition states, often resulting in excellent enantioselectivity.

The nitrogen atom and the hydroxyl group in this compound could coordinate to a metal center, making it a potential bidentate ligand for asymmetric catalysis. Modification of the amino and hydroxyl groups could lead to the synthesis of a variety of chiral ligands, such as amino-alcohols, diamines, or phosphine-containing ligands, which are widely used in transition-metal-catalyzed reactions.

Although no studies have specifically reported the use of this compound or its derivatives as catalysts or ligands, one can hypothesize its application in well-established asymmetric reactions. For example, its amino alcohol moiety could be tested in the asymmetric addition of organozinc reagents to aldehydes or as a catalyst in asymmetric transfer hydrogenation reactions. The expected performance of such a catalyst would need to be experimentally verified.

Exploration in Materials Science and Supramolecular Chemistry

The ability of molecules to self-assemble into well-defined architectures is fundamental to materials science and supramolecular chemistry. The functional groups and rigid shape of this compound suggest its potential in these fields. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine) could facilitate the formation of ordered supramolecular structures through hydrogen bonding. Such self-assembled materials could have interesting properties for applications in areas like crystal engineering or as components of molecular machines. However, to date, no research has been published detailing the use of this compound in these areas.

Formation of Ordered Assemblies through Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into well-defined structures through non-covalent interactions. bbau.ac.in These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, are weaker than covalent bonds but play a crucial role in the formation of complex and functional molecular assemblies. bbau.ac.inacs.org The structure of this compound, with its hydrogen bond donor (amine and alcohol) and acceptor (amine) sites, makes it an excellent candidate for building such ordered systems.

The ability of the amine and alcohol groups to form strong and directional hydrogen bonds is a key driver for self-assembly. rsc.org In the solid state or in non-polar solvents, this compound molecules could potentially assemble into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement would be dictated by the geometry of the hydrogen bonds and the packing efficiency of the spirocyclic units.

Potential Supramolecular Structures:

Hydrogen-Bonded Networks: The N-H and O-H groups can act as hydrogen bond donors, while the nitrogen atom and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding patterns, leading to the self-assembly of the molecules into ordered structures.

Host-Guest Complexes: The spirocyclic framework could potentially form a cavity-like structure capable of encapsulating smaller guest molecules. The non-covalent interactions between the host (this compound assembly) and the guest would stabilize the resulting complex.

Coordination Polymers: The nitrogen atom of the azaspirocycle can coordinate to metal ions. In the presence of suitable metal salts, this could lead to the formation of coordination polymers where the spirocyclic ligand bridges metal centers, creating extended one-, two-, or three-dimensional networks. The choice of metal ion and counter-ion would influence the final structure and properties of the assembly.

The formation of these ordered assemblies can lead to materials with interesting properties, such as crystallinity, specific optical or electronic properties, and porosity. The study of these non-covalent interactions is fundamental to the design of new functional materials based on spirocyclic building blocks. rsc.orgnih.gov

Mechanistic Biological and Pharmacological Investigations of 7 Azaspiro 4.5 Decan 8 Yl Methanol Derivatives in Vitro and Conceptual Focus

Design and Synthesis of Analogue Libraries for Biological Evaluation

The exploration of {7-Azaspiro[4.5]decan-8-yl}methanol derivatives begins with the rational design and synthesis of analogue libraries. This process involves creating a series of related compounds where specific parts of the molecule are systematically modified. The goal is to understand how these chemical changes influence biological activity, a concept central to medicinal chemistry. nih.gov The synthesis of such libraries can be complex, often involving multi-step processes to build the core spirocyclic structure and then add diverse substituents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. nih.gov By synthesizing and testing a library of analogues, researchers can identify the key chemical features, or pharmacophores, responsible for a compound's activity.

For instance, in studies on a series of 1-oxa-8-azaspiro[4.5]decane derivatives targeting muscarinic receptors, systematic modifications revealed critical SAR insights. The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, showed potent but non-selective muscarinic activity. However, introducing different substituents led to compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov Specifically, the 2-ethyl analogue and the 3-methylene analogue were found to have this preferential affinity and also exhibited partial agonistic activity for M1 receptors. nih.gov

Similarly, SAR exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors led to the discovery of a superior derivative, compound 48 . This was achieved through the systematic introduction of various spirocyclic scaffolds, demonstrating that targeted structural modifications can significantly enhance potency and selectivity. nih.gov Compound 48 showed IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against the related kinase JAK2. nih.gov

Table 1: Illustrative SAR Data for Azaspiro[4.5]decane Derivatives

This table presents example data from related azaspiro[4.5]decane compounds to illustrate SAR principles.

Compound Class Modification Target Activity Metric (IC₅₀) Selectivity Profile
2,8-Diazaspiro[4.5]decan-1-one nih.gov Introduction of specific spirocyclic scaffolds TYK2/JAK1 Kinase 6 nM (TYK2), 37 nM (JAK1) >23-fold selective for JAK2
1-Oxa-8-azaspiro[4.5]decane nih.gov 2-ethyl or 3-methylene substitution M1 Muscarinic Receptor Partial Agonist Activity Preferential affinity for M1 over M2

| 2,8-Diazaspiro[4.5]decan-1-one nih.gov | Varied substitutions on the diazapsiro scaffold | Chitin (B13524) Synthase | 0.12 mM - 0.29 mM | Not specified |

Bioisosteric Replacement Strategies for Modifying Interaction Profiles

Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with a chemically different group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. This approach is critical for fine-tuning the interaction profile of a lead compound with its target.

In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, researchers applied a bioisosteric transformation approach. acs.org While not directly involving the this compound core, the principles are directly applicable. The study demonstrates how a structure-based drug discovery (SBDD) approach can guide the replacement of molecular fragments to generate novel, potent, and reversible inhibitors with different binding modes. acs.org For derivatives of this compound, one could envision replacing the cyclopentane (B165970) ring or modifying the methanol (B129727) sidechain with various bioisosteres to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modifying the compound's interaction with its biological target.

In Vitro Studies on Specific Molecular Targets

Once a library of analogues is synthesized, their biological effects are quantified using a range of in vitro assays. These experiments, conducted in a controlled laboratory setting outside of a living organism, are crucial for determining a compound's mechanism of action at the molecular level.

Enzyme Inhibition and Activation Assays (Mechanism-Oriented)

Many drugs exert their effects by modulating the activity of enzymes. Enzyme inhibition or activation assays are used to measure how effectively a compound can block or enhance an enzyme's function. The potency is typically reported as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were screened for their ability to inhibit chitin synthase (CHS), an important enzyme in fungi. nih.gov Several compounds, including 4e and 4j , showed excellent inhibitory potency with IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which were comparable to the control drug polyoxin (B77205) B (IC₅₀ of 0.08 mM). nih.govresearchgate.net These mechanism-oriented assays confirmed that the antifungal activity of these compounds was likely due to their direct inhibition of chitin synthase. nih.gov

Table 2: Example Enzyme Inhibition Data for Diazaspiro[4.5]decan-1-one Derivatives nih.gov

Compound Chitin Synthase Inhibition (IC₅₀)
4e 0.13 mM
4j 0.12 mM

| Polyoxin B (Control) | 0.08 mM |

Receptor Binding Assays (Affinity and Selectivity in Model Systems)

Receptor binding assays are used to determine how strongly a compound (ligand) binds to a specific receptor. Competitive radioligand binding assays are a common method, where the test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured. This provides a measure of the compound's binding affinity, often expressed as a Ki (inhibition constant) or IC₅₀ value.

In the characterization of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, competitive radioligand binding assays were used to determine their affinity for the delta-opioid receptor (DOR) and mu-opioid receptor (MOR). nih.gov These studies showed that the derivatives bind to the DOR with submicromolar affinity. For example, compound 1 was found to be 9.6-fold more selective for the DOR over the MOR in binding assays, highlighting the importance of assessing both affinity and selectivity. nih.govresearchgate.net

Table 3: Example Receptor Binding Affinity for Triazaspiro[4.5]decane-2,4-dione Derivatives nih.gov

Compound Target Receptor Binding Affinity (Ki)
Compound 1 Delta-Opioid Receptor (DOR) Submicromolar
Compound 2 Delta-Opioid Receptor (DOR) Submicromolar

| Compound 3 | Delta-Opioid Receptor (DOR) | Submicromolar |

Cell-Based Assays for Cellular Uptake and Subcellular Localization

Beyond interacting with an isolated target, a compound must often enter cells to be effective. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane (cellular uptake) and reach its intended target within the cell (subcellular localization).

Furthermore, cell-based assays can measure the functional consequences of a compound binding to its target. For example, after confirming that the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives could bind to the DOR, researchers used cell-based assays to characterize their pharmacological effects. A cAMP GloSensor assay was used to measure G-protein efficacy and potency, while a PathHunter β-arrestin assay was employed to measure β-arrestin 2 recruitment. nih.gov These assays demonstrated that the compounds were not only binding to the receptor but were also activating downstream cellular signaling pathways, confirming them as functional agonists. nih.govresearchgate.net While specific uptake and localization studies were not detailed in these examples, such assays would typically employ fluorescently labeled versions of the this compound derivatives and microscopy techniques to visualize their distribution within cells.

Mechanistic Insights into Potential Biological Pathways

While direct experimental studies on this compound are limited in publicly accessible scientific literature, the broader class of azaspiro[4.5]decane derivatives has been the subject of various pharmacological investigations. These studies provide a conceptual framework for understanding the potential biological pathways that this compound and its analogs might modulate. The spirocyclic core of these molecules offers a rigid scaffold that can be functionalized to achieve specific interactions with a range of biological macromolecules, thereby influencing cellular signaling.

Elucidation of Molecular Interactions with Biological Macromolecules

Derivatives of the azaspiro[4.5]decane scaffold have been shown to interact with a variety of receptors and enzymes, suggesting that this compound could be a precursor for compounds with diverse pharmacological profiles. The nature and affinity of these interactions are highly dependent on the specific substitutions on the azaspirodecane ring system.

G-Protein Coupled Receptors (GPCRs): A significant number of azaspiro[4.5]decane derivatives have been investigated for their affinity to GPCRs. For instance, certain analogs have been synthesized and evaluated as ligands for muscarinic M1 receptors, which are implicated in cognitive function. These compounds were designed to incorporate the key structural features necessary for receptor binding and activation nih.gov. Similarly, modifications of the azaspiro[4.5]decane structure have led to the development of potent 5-HT1A receptor ligands, with some analogs exhibiting profiles comparable to the established anxiolytic agent buspirone (B1668070) nih.gov. The interaction with these receptors is typically characterized by specific binding to the transmembrane domains, leading to conformational changes that initiate intracellular signaling cascades.

Sigma Receptors: The sigma-1 receptor, a unique intracellular chaperone protein, has been a target for various azaspiro[4.5]decane derivatives. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for sigma-1 receptors nih.gov. Such interactions are of interest for their potential applications in neurodegenerative diseases and as imaging agents in oncology nih.govnih.gov. The binding of ligands to the sigma-1 receptor can modulate calcium signaling and influence the function of other membrane-bound receptors.

Ion Channels and Enzymes: The versatility of the azaspiro[4.5]decane scaffold also allows for its application in targeting other classes of biological macromolecules. For instance, derivatives have been investigated for their anticonvulsant properties, suggesting potential interactions with ion channels in the central nervous system researchgate.net. Furthermore, some triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a multiprotein complex that plays a crucial role in programmed cell death documentsdelivered.com. These compounds are thought to interact with components of the ATP synthase within the mPTP complex documentsdelivered.comnih.govsemanticscholar.org.

The following table summarizes the observed interactions of various azaspiro[4.5]decane derivatives with different biological macromolecules, providing a conceptual basis for the potential targets of this compound derivatives.

Derivative ClassBiological TargetObserved Interaction/Activity
1-oxa-8-azaspiro[4.5]decanesMuscarinic M1 ReceptorsAgonistic activity, stimulation of phosphoinositide hydrolysis nih.gov
8-azaspiro[4.5]decane-7,9-diones5-HT1A ReceptorsPotent ligand binding, similar functional profile to buspirone nih.gov
1,4-dioxa-8-azaspiro[4.5]decanesSigma-1 ReceptorsHigh-affinity binding, potential for tumor imaging nih.govnih.gov
2-azaspiro[4.5]decane-1,3-dionesNot specified (inferred ion channels)Anticonvulsant activity in preclinical models researchgate.net
1,3,8-triazaspiro[4.5]decan-2-onesMitochondrial Permeability Transition Pore (mPTP)Inhibition of mPTP opening, interaction with ATP synthase components documentsdelivered.comnih.govsemanticscholar.org
1-azaspiro[4.5]decan-10-yl amidesOpioid ReceptorsSelective mu-receptor binding and antinociceptive activity drugbank.com

Investigation of Signal Transduction Pathway Modulation (Conceptual)

Based on the documented interactions of azaspiro[4.5]decane derivatives with various biological macromolecules, it is possible to conceptualize the downstream signal transduction pathways that could be modulated by this compound analogs. The specific pathway affected would be contingent on the receptor or enzyme to which a particular derivative binds.

Modulation of GPCR-Mediated Signaling: Should a derivative of this compound exhibit affinity for a GPCR, it could modulate a number of well-established signaling cascades. For example, interaction with the M1 muscarinic receptor, a Gq-coupled receptor, would likely lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium from the endoplasmic reticulum, while DAG would activate protein kinase C (PKC). This pathway is fundamental to neuronal excitability and synaptic plasticity. If a derivative were to target the 5-HT1A receptor, which is a Gi-coupled receptor, it would likely inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This would subsequently reduce the activity of protein kinase A (PKA) and modulate the function of various downstream effectors, a mechanism often associated with anxiolytic and antidepressant effects.

Influence on Intracellular Signaling Hubs: By targeting intracellular proteins like the sigma-1 receptor, derivatives of this compound could influence signaling at a more integrated level. The sigma-1 receptor is known to translocate within the cell and interact with a variety of other proteins, including ion channels and kinases. By binding to this receptor, a compound could allosterically modulate the activity of these associated proteins, thereby impacting a wide range of cellular processes, from calcium homeostasis to cell survival pathways.

Regulation of Cell Death Pathways: The inhibition of the mPTP by certain azaspiro[4.5]decane derivatives points to a potential role in the regulation of apoptosis and necrosis. The mPTP is a critical regulator of mitochondrial integrity. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death. A derivative of this compound that inhibits mPTP opening could therefore be cytoprotective, particularly in the context of ischemia-reperfusion injury or neurodegenerative conditions where mitochondrial dysfunction is a key pathological feature.

Future Directions and Emerging Research Avenues for 7 Azaspiro 4.5 Decan 8 Yl Methanol

Development of Next-Generation Synthetic Strategies for Scalability and Efficiency

The advancement of research and potential commercialization of {7-Azaspiro[4.5]decan-8-yl}methanol derivatives heavily relies on the development of efficient and scalable synthetic methods. Current synthetic routes often involve multi-step processes. nih.govtandfonline.comacs.org Future strategies will likely focus on streamlining these pathways to improve yield, reduce cost, and enhance sustainability.

Key areas for development include:

Flow Chemistry: The use of continuous flow platforms can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.org A viable scale-up procedure using flow chemistry has been demonstrated for the synthesis of related β-spirocyclic pyrrolidines. acs.org

Catalytic Methods: Exploring novel catalytic systems, such as metal-catalyzed oxidative cyclization, can lead to more efficient and selective syntheses. researchgate.net Photocatalysis is also emerging as a powerful tool for constructing N-heterospirocycles. acs.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly increase efficiency by reducing the number of synthetic steps and purification processes. nih.gov

Upcycling of Pharmaceuticals: An innovative and environmentally friendly approach involves the chemical upcycling of expired pharmaceuticals, such as gabapentin (B195806) and pregabalin, to be used as starting materials for azaspiro derivatives. researchgate.net

Table 1: Comparison of Synthetic Strategies for Azaspiro[4.5]decane Derivatives

Synthetic StrategyAdvantagesChallengesRelevant Compounds
Multistep Batch Synthesis Well-established, versatile for small-scale lab synthesis.Can be time-consuming, lower overall yields, difficult to scale up. nih.govtandfonline.comPB17-026-01 tandfonline.com
Flow Chemistry Improved scalability, safety, and reaction control. acs.orgRequires specialized equipment, optimization of flow parameters.β-spirocyclic pyrrolidines acs.org
Photocatalysis Mild reaction conditions, generation of reactive intermediates. acs.orgLight source and photocatalyst selection can be crucial.β-spirocyclic pyrrolidines acs.org
Pharmaceutical Upcycling Sustainable, low-cost starting materials. researchgate.netDependent on the availability of specific expired drugs.Azaspiro[4.5]decan-3-one derivatives researchgate.net

Advanced Functionalization for Tailored Academic Applications

The ability to precisely modify the structure of this compound is crucial for tailoring its properties for specific academic and therapeutic applications. The spirocyclic scaffold allows for the introduction of various functional groups, leading to diverse chemical libraries. nih.gov

Future functionalization efforts will likely concentrate on:

Site-Selective Modifications: Developing methods for the selective functionalization of different positions on the azaspiro[4.5]decane ring system to fine-tune biological activity. researchgate.net

Diverse Substituents: Incorporating a wider range of substituents, including different aromatic and aliphatic groups, to explore structure-activity relationships (SAR) more comprehensively. nih.govnih.gov This can lead to the discovery of compounds with enhanced potency and selectivity for biological targets like the SHP2 allosteric site. nih.govtandfonline.com

Bioisosteric Replacements: Employing bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties of lead compounds.

Table 2: Examples of Functionalized Azaspiro[4.5]decane Derivatives and Their Applications

DerivativeFunctionalizationApplication Area
PB17-026-01 Amino-3-methyl-2-oxa group and a dichlorophenyl-triazinone moiety. nih.govtandfonline.comAllosteric inhibition of SHP2 for cancer therapy. nih.govtandfonline.com
JSF-2414 Fluoro, methylamino, and pyrimidyloxy groups on a pyrimidoindole core. biorxiv.orgresearchgate.netDual inhibition of DNA gyrase (GyrB) and topoisomerase (ParE) for antibacterial applications. biorxiv.orgresearchgate.net
Spiro-thiazolidinone derivatives Thiazolidinone ring fused to the spiro-center. nih.govAntimicrobial agents. nih.gov
2-oxoindolin-3-ylidene thiazole (B1198619) derivatives Thiazole and 2-oxoindoline moieties. nih.govAnticancer agents targeting VEGFR-2. nih.gov

Integration into Multi-Disciplinary Research Platforms (e.g., Chemical Biology, Nanotechnology)

The unique properties of the azaspiro[4.5]decane scaffold make it an attractive candidate for integration into broader, multi-disciplinary research platforms.

Chemical Biology: Azaspiro[4.5]decane derivatives can serve as valuable molecular probes to study complex biological processes. mmu.ac.uk For example, they have been used to develop inhibitors for enzymes like SHP2 and USP7, aiding in the elucidation of their roles in cell signaling and disease. nih.govosti.govacs.org Their rigid, three-dimensional structure can be exploited to design highly selective ligands for specific protein binding pockets. mmu.ac.uk

Nanotechnology: There is emerging interest in incorporating spiro-compounds into nanostructures for biomedical applications. nih.gov Research has shown the potential for assembling spirothiazolidine derivatives on silver nanoparticles to enhance their antibacterial and anticandidal activity. nih.gov Another avenue involves the use of functionalized magnetic nanoparticles in cancer detection and treatment, where azaspiro moieties could be incorporated. google.com This integration can lead to novel drug delivery systems and diagnostic tools.

Computational Design and Predictive Modeling for Directed Research Efforts

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, computational approaches can significantly accelerate the research and development process.

Structure-Based Drug Design (SBDD): By using X-ray crystal structures of target proteins, researchers can design inhibitors that fit precisely into the active or allosteric sites. nih.gov This approach has been successfully used to develop potent SHP2 inhibitors based on the azaspiro[4.5]decane scaffold. nih.govtandfonline.com Molecular dynamics (MD) simulations can further refine these designs by modeling the dynamic interactions between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of azaspiro[4.5]decane derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Free Energy Perturbation (FEP): FEP is a physics-based computational method for predicting protein-ligand binding affinities. chemrxiv.org It can be used for in silico potency screening across a wide range of chemical space, enabling the identification of novel core structures and optimal substituents. chemrxiv.org

Q & A

Q. Why might NMR spectra show unexpected splitting patterns for azaspiro derivatives?

  • Methodological Answer :
  • Investigate dynamic stereochemistry : Variable-temperature NMR (VT-NMR) can reveal ring-flipping or nitrogen inversion processes. Slow exchange at low temperatures (<–40°C) resolves split peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.